5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene
Overview
Description
5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene is a chemical compound with the molecular formula C9H8F6 and a molecular weight of 230.15 g/mol. It features a bicyclo[2.2.1]heptane ring system, which includes two fused cyclopropane rings and a seven-membered ring containing a double bond between the second and third carbons. The compound is characterized by the presence of two trifluoromethyl groups attached to the fifth and sixth carbons of the seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information regarding the industrial production methods for 5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene. The compound is primarily used for research purposes and is not designed for human therapeutic applications or veterinary use.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene undergoes various types of chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with reagents such as hydrogen (hydrogenation) or halogens (halogenation).
Fluorination: The presence of trifluoromethyl groups suggests potential reactivity towards further fluorination under specific conditions.
Common Reagents and Conditions
Hydrogenation: Addition of hydrogen (H2) in the presence of a catalyst.
Halogenation: Addition of halogens like chlorine (Cl2) or bromine (Br2).
Fluorination: Use of fluorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation would result in the addition of hydrogen atoms across the double bond, while halogenation would result in the addition of halogen atoms.
Scientific Research Applications
5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene has diverse applications in scientific research due to its unique structure. It serves as a versatile building block for synthesis, making it valuable in drug discovery and materials science. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity, enabling its use in various chemical transformations.
Mechanism of Action
The compound does not have any documented interactions with molecular targets or pathways in scientific literature.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A compound with a similar core structure but without the trifluoromethyl groups.
5,6-Dimethylbicyclo[2.2.1]hept-2-ene: A compound with methyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene makes it unique compared to other similar compounds.
Properties
IUPAC Name |
5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-7H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNJHKOQQSEQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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